N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexene ring, and a carboxamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biochemical pathways .
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the structure of the derivative . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo various chemical reactions and interact with its targets.
Biochemical Pathways
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Therefore, it’s challenging to outline its impact on bioavailability. The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized via Diels-Alder reactions, which involve the cycloaddition of a diene and a dienophile.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclohexene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and cyclohexene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include primary and secondary amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide: shares similarities with other thiazole-containing compounds, such as thiamine and sulfathiazole.
Uniqueness
Structural Features: The combination of the thiazole ring, cyclohexene ring, and carboxamide group makes this compound unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-16(12-19-17(21)14-8-4-2-5-9-14)22-18(20-13)15-10-6-3-7-11-15/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFPQKRBGLXRPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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